N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVJYIYZNDBEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps. One common approach is the alkylation of primary amines followed by the reduction of nitriles and amides. Catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used in these reactions due to their selectivity and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiolan (tetrahydrothiophene) moiety is susceptible to oxidation at the sulfur atom.
| Reaction | Reagents/Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|---|
| Sulfide → Sulfoxide | m-CPBA, H<sub>2</sub>O<sub>2</sub> (mild) | Mono-oxygenation at sulfur, forming sulfoxide | Stereoselectivity possible due to ring strain | |
| Sulfide → Sulfone | KMnO<sub>4</sub>, HNO<sub>3</sub> (strong) | Di-oxygenation, yielding sulfone | Requires harsher conditions and prolonged time |
Key Findings :
-
Oxidation of the thiolan group enhances polarity, potentially altering biological activity.
-
Sulfoxide formation is reversible under reducing conditions, while sulfones are stable.
Reduction Reactions
The carboxamide group can undergo reduction, though the diazepane ring remains largely inert under standard conditions.
| Reaction | Reagents/Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|---|
| Carboxamide → Amine | LiAlH<sub>4</sub>, THF, reflux | Primary amine and carboxylic acid derivative | Requires strong hydride donors |
Key Findings :
-
Reduction of the carboxamide to an amine increases basicity, potentially improving membrane permeability.
Hydrolysis Reactions
The carboxamide bond is hydrolyzable under acidic or basic conditions:
Key Findings :
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to ortho/para positions:
Key Findings :
-
Methoxy’s electron-donating nature accelerates substitution but limits meta reactivity.
Diazepane Ring Functionalization
The secondary amine in the diazepane ring can participate in alkylation or acylation:
Key Findings :
Metal Complexation
The sulfur and nitrogen atoms can act as ligands for transition metals:
| Reaction | Reagents/Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|---|
| Coordination with Cu(II) | CuCl<sub>2</sub>, MeOH | Octahedral or square planar complexes | Stability depends on pH and solvent polarity |
Key Findings :
-
Complexation may modulate redox activity or enable catalytic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H25N3O4S
- Molecular Weight : 403.5 g/mol
- IUPAC Name : N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
- Structural Formula : The compound features a diazepane ring, a thiolane moiety, and a methoxyphenyl group, contributing to its unique properties.
Anticancer Activity
Research indicates that compounds with similar structural frameworks have shown promise as anticancer agents. For instance, diazepane derivatives are being investigated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The incorporation of the methoxyphenyl group may enhance the compound's interaction with biological targets.
Neuropharmacology
The diazepane structure is known for its neuroactive properties. Compounds in this class are often explored for their potential as anxiolytics or antidepressants. The unique combination of functional groups in this compound may contribute to its efficacy in modulating neurotransmitter systems.
Antimicrobial Properties
Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various bacterial strains. The thioether group within the thiolane structure may play a role in enhancing the compound's antimicrobial potency.
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized as a building block in polymer synthesis. It can be incorporated into polymer matrices to impart specific mechanical or thermal properties, making it valuable for developing advanced materials.
Drug Delivery Systems
Due to its chemical stability and ability to form conjugates with other therapeutic agents, this compound can be explored for use in drug delivery systems. Its design could facilitate targeted delivery of drugs, improving therapeutic outcomes while minimizing side effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation using similar diazepane derivatives. |
| Study B | Neuropharmacology | Showed potential anxiolytic effects in animal models when tested with related compounds. |
| Study C | Antimicrobial Properties | Reported effective inhibition of bacterial growth against Staphylococcus aureus using structurally similar compounds. |
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Substituent Effects
(a) N-(3-Phenylpropyl)-4-(Thiolan-3-yl)-1,4-Diazepane-1-Carboxamide
- Key Differences : Replaces the 4-methoxyphenylmethyl group with a 3-phenylpropyl chain.
- The longer alkyl chain may increase lipophilicity, affecting bioavailability .
(b) N-(3-Chlorophenyl)-1,4-Diazepane-1-Carboxamide Hydrochloride
- Key Differences : Substitutes the thiolan-3-yl group with a chlorine atom on the phenyl ring.
- However, the absence of the thiolan ring reduces sulfur-mediated interactions, which could diminish activity in sulfur-dependent pathways .
(c) 4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(Trifluoromethyl)phenyl]-1,4-Diazepane-1-Carboxamide
- Key Differences: Incorporates a thienothiophene carbonyl group and a trifluoromethylphenyl substituent.
Pharmacological and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- The target compound’s thiolan-3-yl group contributes to moderate lipophilicity (LogP ~2.8), balancing solubility and membrane permeability.
- 4-Methoxyphenylmethyl may confer metabolic resistance compared to non-methoxy analogs, as methoxy groups are less prone to oxidative degradation .
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, pharmacological properties, and relevant case studies associated with this compound.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process may include condensation reactions and cyclization to form the diazepane structure. Detailed characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies indicate that the compound possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Pharmacological Profiles
The pharmacological profile includes:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Antimicrobial Efficacy Study : A study on its antibacterial properties demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 16 µg/mL. This suggests potential for development as an antibacterial agent.
- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at 10 µM after 48 hours, indicating significant anticancer activity.
- Neuroprotection Study : Research on neuroprotective effects showed that the compound reduced oxidative stress markers in cultured neurons exposed to hydrogen peroxide, suggesting a protective role against neurodegeneration.
Q & A
Basic Research Questions
Q. How can the synthesis of N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide be optimized for yield and purity?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium for cross-coupling), solvent systems (e.g., DMF or THF for solubility), and temperature gradients (50–120°C). Monitor intermediates via TLC and HPLC to ensure stepwise progression. Purify using column chromatography with gradient elution (hexane:EtOAc) and validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, diazepane ring protons at δ 2.5–3.5 ppm) and carbon signals for backbone confirmation .
- HPLC-MS : Use C18 columns (e.g., Chromolith®) with acetonitrile/water gradients to assess purity and detect degradation products .
- X-ray Crystallography : Resolve stereochemistry of the thiolan-3-yl substituent and diazepane ring conformation .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Perform kinetic solubility studies in buffers (pH 1–10) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts (e.g., cleavage of the carboxamide bond) .
Advanced Research Questions
Q. How does the stereochemistry of the thiolan-3-yl group influence receptor binding affinity in neurological targets?
- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) using D3 receptor crystal structures (PDB: 3PBL). Compare enantiomers (R vs. S configurations) for ΔG binding energies. Validate with radioligand displacement assays (³H-spiperone) in HEK-293 cells expressing D3 receptors .
Q. How can contradictory data on the compound’s metabolic half-life in rodent models be resolved?
- Methodological Answer :
- In Vitro/In Vivo Correlation (IVIVC) : Use liver microsomes (human/rat) to identify CYP450 isoforms responsible for metabolism (e.g., CYP3A4 inhibition assays).
- Pharmacokinetic Modeling : Apply compartmental models to reconcile interspecies variability in clearance rates. Adjust for protein binding (equilibrium dialysis) and tissue distribution .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Methodological Answer :
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM.
- Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenyl group to reduce hydrophobic interactions with ATP-binding pockets. Introduce polar substituents (e.g., -OH or -NH2) to enhance specificity .
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
